

An In-depth Technical Guide to the Chemical Properties of DL-Pantolactone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DL-Pantolactone	
Cat. No.:	B15556753	Get Quote

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Abstract

DL-Pantolactone, a racemic mixture of D- and L-pantolactone, is a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as D-panthenol.[1][2] Its chemical properties, including its reactivity, solubility, and chiral nature, are of significant interest to researchers in the fields of organic synthesis, pharmaceuticals, and cosmetics. This technical guide provides a comprehensive overview of the key chemical properties of **DL-Pantolactone**, supported by quantitative data, detailed experimental protocols, and visual representations of relevant chemical processes.

Chemical Structure and Identification

DL-Pantolactone, with the chemical name (±)-3-hydroxy-4,4-dimethyl-dihydrofuran-2(3H)-one, is a five-membered heterocyclic lactone.[2] It possesses a chiral center at the C3 position, leading to the existence of two enantiomers: D-(-)-Pantolactone and L-(+)-Pantolactone.

Table 1: Chemical Identification of **DL-Pantolactone**



Identifier	Value
IUPAC Name	(±)-3-hydroxy-4,4-dimethyl-dihydrofuran-2(3H)-one
CAS Number	79-50-5[3]
Molecular Formula	C ₆ H ₁₀ O ₃ [3]
Molecular Weight	130.14 g/mol [3]
SMILES	CC1(C)C(O)C(=O)OC1
InChI	InChI=1S/C6H10O3/c1-6(2)3-9- 5(8)4(6)7/h4,7H,3H2,1-2H3[4]

Physicochemical Properties

The physical and chemical properties of **DL-Pantolactone** are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 2: Physical Properties of **DL-Pantolactone**

Property	Value
Appearance	White to pale yellow solid[3]
Melting Point	74-78 °C[5]
Boiling Point	121 °C at 11 mmHg[5]
рКа	>13[6]
logP	-0.06970[7]

Table 3: Solubility of **DL-Pantolactone**



Solvent	Solubility
Water	Soluble (1g/10 mL, clear, colorless to almost colorless)[5]
Ethanol	Soluble[2]
Methanol	Moderately soluble[7]
Chloroform	Soluble[8]
Dichloromethane	Soluble[8]
Ether	Soluble[8]
Benzene	Soluble[9]
Carbon Disulfide	Soluble[9]
Dimethyl Sulfoxide (DMSO)	Soluble[10]

Table 4: Optical Properties of Pantolactone Enantiomers

Enantiomer	Specific Rotation ([α]²⁵_D)
D-(-)-Pantolactone	-50.7° (c = 2.05 in H ₂ O)[9]
L-(+)-Pantolactone	+50.1° (c = 2 in H ₂ O)[9]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **DL-Pantolactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (D2O, pH 7.4): δ 4.37, 4.15, 4.13, 4.10, 4.08, 1.18, 1.01 ppm[11]
- ¹³C NMR (D₂O, pH 7.4): δ 182.61, 79.67, 78.25, 43.31, 24.12, 20.87, 20.86 ppm[11]

Infrared (IR) Spectroscopy



The IR spectrum of **DL-Pantolactone** exhibits characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. A representative spectrum can be found on the NIST WebBook.[12]

Mass Spectrometry (MS)

The mass spectrum of **DL-Pantolactone** provides information about its molecular weight and fragmentation pattern. The NIST WebBook contains the electron ionization mass spectrum for this compound.[13]

Chemical Reactivity and Stability Hydrolysis

DL-Pantolactone undergoes hydrolysis, particularly under basic conditions, to form pantoic acid (2,4-dihydroxy-3,3-dimethylbutanoic acid).[6] The rate of hydrolysis is pH-dependent, being more rapid at higher pH values.[6] At 25 °C, the hydrolysis half-life is approximately 30 days at pH 7 and decreases to about 6-20 days at pH 9.[6]

Stability

DL-Pantolactone is unstable in aqueous solutions over time due to hydrolysis.[5] It is also hygroscopic and should be stored in a dry environment.[9]

Experimental Protocols Determination of Specific Rotation

Objective: To measure the specific rotation of an enantiomer of pantolactone.

Methodology:

- Instrumentation: A polarimeter is used for this measurement.[14]
- Sample Preparation: A solution of the pantolactone enantiomer of a known concentration (e.g., c = 2 g/100mL) is prepared in a suitable solvent (e.g., water).[9][14]
- Measurement:



- The polarimeter is calibrated using a blank (the pure solvent).
- The sample solution is placed in the polarimeter cell of a known path length (I, typically in decimeters).
- The observed optical rotation (α) is measured at a specific temperature (θ , e.g., 25 °C) and wavelength (λ , typically the sodium D-line at 589 nm).[14]
- Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (α * I).[14]

Enzymatic Resolution of DL-Pantolactone

Objective: To separate the D- and L-enantiomers of pantolactone via enzymatic hydrolysis.

Methodology: This protocol is based on the use of a D-lactonase enzyme, which selectively hydrolyzes D-pantolactone.[15][16]

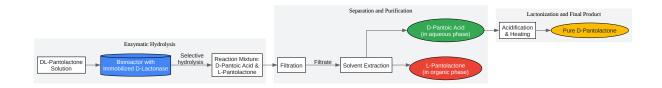
- Biocatalyst Preparation: Whole cells of a microorganism expressing D-lactonase (e.g., recombinant E. coli or Pichia pastoris) are prepared and can be immobilized in a matrix like calcium alginate for repeated use.[17]
- Reaction Setup:
 - A buffered solution of **DL-Pantolactone** (e.g., 200 g/L) is prepared at the optimal pH for the enzyme (typically around 7.0).[18]
 - The biocatalyst (free or immobilized cells) is added to the substrate solution.
 - The reaction is maintained at the optimal temperature (e.g., 30-40 °C) with stirring.[15][18]
- Reaction Monitoring: The progress of the reaction is monitored by measuring the conversion
 of **DL-pantolactone** and the enantiomeric excess of the product, D-pantoic acid, using
 techniques like HPLC.[15]
- Product Separation and Purification:
 - After the desired conversion is reached (typically around 50%), the reaction mixture is filtered to remove the biocatalyst.[17]



- The aqueous solution containing D-pantoic acid and unreacted L-pantolactone is acidified.
- The L-pantolactone is extracted with an organic solvent.
- The D-pantoic acid in the aqueous layer is then lactonized back to D-pantolactone by heating under acidic conditions.[9]
- The resulting D-pantolactone is purified by extraction and distillation.[17]

Visualizations

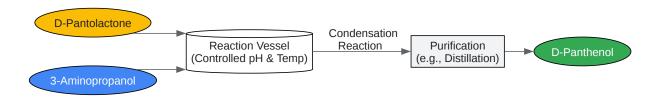
Enzymatic Resolution of DL-Pantolactone Workflow



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Caption: Workflow for the enzymatic resolution of **DL-Pantolactone**.

Synthesis of D-Panthenol from D-Pantolactone





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of DL-Pantolactone]. BenchChem, [2025]. [Online PDF]. Available at:



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